molecular formula C22H24F4N6O B1147655 FESPARQ                                  FE-SPA-RQ CAS No. 677000-31-6

FESPARQ FE-SPA-RQ

Cat. No.: B1147655
CAS No.: 677000-31-6
M. Wt: 464.47
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Description

FESPARQ (FE-SPA-RQ) is a chemical compound with the chemical name (2S,3S)-N-[2-(2-fluoroethoxy)-5-(5-(trifluoromethyl)-1H-tetrazol-1-yl)benzyl]-2-phenylpiperidin-3-amine. It is a versatile material used in scientific research, particularly as a radioligand for positron emission tomography (PET) imaging of neurokinin 1 (NK1) receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FESPARQ involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Fluoroethylation: Introduction of the fluoroethoxy group.

    Tetrazole Formation: Formation of the tetrazole ring.

    Piperidine Derivatization: Attachment of the piperidine moiety.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of FESPARQ follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production .

Chemical Reactions Analysis

Types of Reactions

FESPARQ undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various derivatives of FESPARQ .

Scientific Research Applications

FESPARQ is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Employed in the study of NK1 receptors and their role in neurotransmission.

    Medicine: Utilized in PET imaging to visualize and quantify NK1 receptors in the human brain, aiding in the diagnosis and research of psychiatric disorders.

    Industry: Applied in the development of electronic devices and materials science.

Mechanism of Action

FESPARQ exerts its effects by binding to NK1 receptors, which are G protein-coupled receptors involved in neurotransmission. The binding of FESPARQ to NK1 receptors inhibits the action of substance P, a neuropeptide that plays a role in pain perception, mood regulation, and inflammation. This interaction helps in visualizing and quantifying NK1 receptor distribution in the brain using PET imaging .

Comparison with Similar Compounds

FESPARQ is compared with other NK1 receptor ligands such as:

    SPA-RQ: Another radioligand for NK1 receptors, but with lower affinity compared to FESPARQ.

    Aprepitant: A selective NK1 receptor antagonist used in the treatment of chemotherapy-induced nausea and vomiting.

FESPARQ stands out due to its higher affinity for NK1 receptors and its effectiveness in PET imaging, making it a valuable tool in both research and clinical settings .

Properties

CAS No.

677000-31-6

Molecular Formula

C22H24F4N6O

Molecular Weight

464.47

Purity

>95%

Synonyms

(2S,3S)-N-[2-(2-fluoroethoxy)-5-(5-(trifluoromethyl)-1H-tetrazol-1-yl)benzyl]-2-phenylpiperidin-3-amine

Origin of Product

United States

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